molecular formula C8H5BrF2O2 B3132127 Methyl 6-bromo-2,3-difluorobenzoate CAS No. 364727-87-7

Methyl 6-bromo-2,3-difluorobenzoate

Cat. No. B3132127
CAS RN: 364727-87-7
M. Wt: 251.02 g/mol
InChI Key: KKCARDZOSATPBH-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2,3-difluorobenzoate” is a fluorinated aromatic ester . It has a molecular formula of C8H5BrF2O2 and a molecular weight of 251.02 .


Synthesis Analysis

While specific synthesis methods for “Methyl 6-bromo-2,3-difluorobenzoate” were not found, it can be inferred from related compounds that it might be synthesized from the corresponding difluorobenzoic acid via esterification with methanol .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-2,3-difluorobenzoate” is a solid at room temperature. It has a low solubility in water but is soluble in most organic solvents.

Scientific Research Applications

Safety and Hazards

“Methyl 6-bromo-2,3-difluorobenzoate” is classified as a warning substance. It is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing. Personal protective equipment and adequate ventilation are recommended when handling this compound .

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of tricyclic carboxamides as hepatitis b core protein modulators , suggesting potential targets could be related to viral proteins.

Mode of Action

It’s worth noting that similar compounds exhibit photoactive properties . These compounds can undergo extremely fast trans to cis isomerization, converting photochemical energy to mechanical energy

Biochemical Pathways

Given its potential use in modulating hepatitis b core proteins , it may impact viral replication pathways

Result of Action

Based on the properties of similar compounds, it may induce structural changes in its targets, potentially altering their function

Action Environment

The environment can significantly influence the action, efficacy, and stability of Methyl 6-bromo-2,3-difluorobenzoate. For instance, similar compounds have been found to be photoactive in solution, but their activity can be inhibited in a tightly packed lattice due to steric hindrance . This suggests that the physical and chemical environment could play a crucial role in modulating the activity of Methyl 6-bromo-2,3-difluorobenzoate.

properties

IUPAC Name

methyl 6-bromo-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCARDZOSATPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 6-bromo-2,3-difluorobenzoic acid and conc. H2SO4 in MeOH was heated at reflux for 18 h. The reaction mixture was cooled to rt and concentrated under reduced pressure. To the residue was carefully added a satd. aq. NaHCO3 solution. The resulting mixture was extracted with CH2Cl2. The combined extracts were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue obtained was dried under high vacuum to afford the title compound. ESI MS (M+H) 251.
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Synthesis routes and methods II

Procedure details

A solution of 6-bromo-2,3-difluorobenzoic acid (7.66 g, 32.3 mmol), methyl iodide (10 mL, 160 mmol) and potassium carbonate (5.36 g, 38.8 mmol) in N,N-dimethylformamide (30 mL) was stirred at room temperature for 1 hour. The solution was poured into water, and organic matter was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (8.11 g, 100% yield).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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